molecular formula C13H19NO B3053908 2-(4-Phenylpiperidin-1-yl)ethanol CAS No. 56953-33-4

2-(4-Phenylpiperidin-1-yl)ethanol

Cat. No.: B3053908
CAS No.: 56953-33-4
M. Wt: 205.3 g/mol
InChI Key: MCZUBQLMYYFSGO-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperidin-1-yl)ethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Scientific Research Applications

Safety and Hazards

Ethanol, a related compound, is harmful by ingestion, inhalation, or by skin absorption . Inhaling ethanol vapor can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperidin-1-yl)ethanol typically involves the reaction of piperidine with phenacyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). This reaction forms a C-N bond, resulting in the intermediate 1-(4-substituted)-2-(4-phenylpiperidin-1-yl)ethenone. The intermediate is then reduced using sodium borohydride (NaBH₄) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the same or similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperidin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The phenyl group or the hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce different functional groups to the phenyl ring or the piperidine ring .

Mechanism of Action

The mechanism of action of 2-(4-Phenylpiperidin-1-yl)ethanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors in the central nervous system. The compound may exert its effects by modulating neurotransmitter activity, which could explain its potential pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with similar pharmacological properties.

    Phenylpiperidine: A related compound with a phenyl group attached to the piperidine ring.

    2-Phenylethanol: A compound with a similar ethanol group but lacking the piperidine ring.

Uniqueness

2-(4-Phenylpiperidin-1-yl)ethanol is unique due to the presence of both the phenyl group and the piperidine ring, which contribute to its distinct chemical and pharmacological properties.

Properties

IUPAC Name

2-(4-phenylpiperidin-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-11-10-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-5,13,15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZUBQLMYYFSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295195
Record name 2-(4-phenylpiperidin-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56953-33-4
Record name NSC100212
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-phenylpiperidin-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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